![molecular formula C24H31NO5Si B613479 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid CAS No. 201210-25-5](/img/structure/B613479.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid
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Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H31NO5Si and its molecular weight is 441.6. The purity is usually 95%.
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Scientific Research Applications
- Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of both enantiomers of neuroexcitant analogs. The enantiomerically pure derivatives were successfully synthesized, indicating the compound's role in achieving high stereochemical purity in complex molecules (Pajouhesh et al., 2000).
- Protecting Group in Amino Acid Synthesis : It acts as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid. The methodology employed the compound as a promoiety, showcasing its utility in the synthesis of peptide and amino acid derivatives (Mollica et al., 2012).
- Derivative Formation in Peptide Drug Discovery : The compound was used to synthesize differentially protected azatryptophan derivatives, highlighting its application in peptide-based drug discovery. The synthesis involved coupling with zinc derivatives and demonstrated the ease of removing protecting groups selectively, underscoring its significance in complex synthetic pathways (Nimje et al., 2020).
Applications in Material Science and Nanotechnology
The compound's derivatives are also implicated in material science and nanotechnology, particularly in forming self-assembled structures with potential applications in these fields.
- Self-Assembly and Morphological Transitions : Derivatives of the compound were studied for their self-assembly properties. The research revealed that the self-assembled structures undergo morphological transitions under varying concentration and temperature conditions. This property is vital for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya et al., 2021).
Mechanism of Action
Target of Action
Fmoc-D-Ser(BSi)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid or N-alpha-(9-Fluorenylmethoxycarbonyl)-O-(t-butyldimethylsilyl)-D-serine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is added to the amino acid to prevent unwanted reactions. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the controlled linkage of amino acids, ensuring that the correct sequence is achieved. The removal of the Fmoc group is a key step in this pathway, allowing the newly added amino acid to react with the next one in the sequence .
Pharmacokinetics
It’s worth noting that the compound’s hydrophobicity and aromaticity, due to the fmoc moiety, can influence its behavior in a biological system .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with the correct sequence of amino acids . This can have various molecular and cellular effects, depending on the specific peptide being synthesized.
Action Environment
The action of Fmoc-D-Ser(BSi)-OH can be influenced by various environmental factors. For instance, the compound’s self-assembly features and potential applications can be tuned by controlling environmental parameters . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which can be influenced by the surrounding environment .
properties
IUPAC Name |
(2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONOZYFSQPGBAT-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201210-25-5 |
Source
|
Record name | 201210-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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